molecular formula C45H47N7O9S3 B605785 Navafenterol saccharinate CAS No. 1648550-37-1

Navafenterol saccharinate

Numéro de catalogue B605785
Numéro CAS: 1648550-37-1
Poids moléculaire: 926.09
Clé InChI: WXFYZNXSBYPTSS-KYWULLABSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Navafenterol, also known as AZD-8871, is a new chemical entity possessing long-acting effect in a single molecule . It belongs to a new class of bronchodilator, the single-molecule muscarinic antagonist and β-agonist . It is being developed for the treatment of chronic obstructive pulmonary disease (COPD) and potentially also asthma (in combination with an inhaled corticosteroid [ICS]) .


Molecular Structure Analysis

Navafenterol saccharinate is a dual-acting, potent, selective, and long-lasting M3-antagonist/β2-agonist (MABA) with long-lasting effects and favorable safety profile . The exact molecular structure is not provided in the search results.

Applications De Recherche Scientifique

  • Safety, Tolerability, and Pharmacokinetics : Navafenterol was evaluated for safety, tolerability, and pharmacokinetics in healthy volunteers. This study found that navafenterol was well-tolerated, with no serious adverse events reported. It also demonstrated dose-dependent pharmacokinetics, supporting its further clinical development (Balaguer et al., 2020).

  • Efficacy in COPD Patients : In a study involving patients with moderate to severe COPD, navafenterol showed significant improvements in lung function compared to placebo. This was measured using the forced expiratory volume in 1 second (FEV1). The study concluded that navafenterol demonstrates sustained bronchodilation over 24 hours and is well-tolerated (Singh et al., 2020).

  • Comparison with Other Bronchodilators : Another study compared navafenterol with a fixed-dose combination bronchodilator (umeclidinium/vilanterol) in participants with moderate-to-severe COPD. The results showed that navafenterol significantly improved lung function and reduced COPD-related symptoms, similar to the established bronchodilator. It also had a similar safety profile (Singh et al., 2021).

  • Application in Asthma : A study investigated the safety, tolerability, and effectiveness of navafenterol in patients with mild asthma. It found that navafenterol was well-tolerated at all administered doses and demonstrated a rapid onset of action, with sustained bronchodilation for 24–36 hours. This suggests its potential effectiveness in the treatment of asthma (Jiménez et al., 2020).

  • Bronchoprotective Effects : A study explored the bronchoprotective effects of navafenterol in human small airways. It demonstrated that navafenterol significantly attenuated bronchoconstriction induced by various agents, primarily through its β2 adrenergic receptor agonist function. This highlights its therapeutic potential in treating COPD and asthma (Jude et al., 2023).

Mécanisme D'action

Navafenterol saccharinate acts as a dual-pharmacology muscarinic antagonist β2-agonist (MABA) . This means it blocks the action of acetylcholine (a neurotransmitter) on muscarinic receptors (M3) and stimulates β2-adrenoceptors. This dual action helps to relax and open the airways, making it easier for COPD patients to breathe .

Orientations Futures

Navafenterol is currently in development for the treatment of COPD and potentially asthma . Clinical trials have shown promising results, with Navafenterol improving lung function and reducing COPD-related symptoms . Future research will likely focus on further evaluating its efficacy, safety, and optimal dosing in larger patient populations.

Propriétés

IUPAC Name

1,1-dioxo-1,2-benzothiazol-3-one;[4-[3-[5-[[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]benzotriazol-1-yl]propyl-methylamino]cyclohexyl] 2-hydroxy-2,2-dithiophen-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H42N6O6S2.C7H5NO3S/c1-43(25-8-10-26(11-9-25)50-37(48)38(49,33-5-2-19-51-33)34-6-3-20-52-34)17-4-18-44-30-14-7-24(21-29(30)41-42-44)22-39-23-32(46)27-12-15-31(45)36-28(27)13-16-35(47)40-36;9-7-5-3-1-2-4-6(5)12(10,11)8-7/h2-3,5-7,12-16,19-21,25-26,32,39,45-46,49H,4,8-11,17-18,22-23H2,1H3,(H,40,47);1-4H,(H,8,9)/t25?,26?,32-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFYZNXSBYPTSS-CMMZEBJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN1C2=C(C=C(C=C2)CNCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)N=N1)C5CCC(CC5)OC(=O)C(C6=CC=CS6)(C7=CC=CS7)O.C1=CC=C2C(=C1)C(=O)NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCCN1C2=C(C=C(C=C2)CNC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)N=N1)C5CCC(CC5)OC(=O)C(C6=CC=CS6)(C7=CC=CS7)O.C1=CC=C2C(=C1)C(=O)NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H47N7O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

926.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1648550-37-1
Record name Navafenterol saccharinate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1648550371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NAVAFENTEROL SACCHARINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K9GRC4RNX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.